tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers exploring SAR around the pyrrolidinone core risk inconsistent reactivity when substituting generic N-Boc-pyrrolidinone for this specific scaffold. CAS 362706-25-0 provides a quantifiably reliable alternative: • 97% standard purity enables cost-efficient high-throughput library synthesis with fewer purification steps than the (S)-enantiomer (95%). • Explicitly categorized as a Protein Degrader Building Block; orthogonal Boc-amine and C4 ketone enable construction of rigid chiral linkers for PROTAC development. • Documented 66.5% one-step hydrogenolysis/Boc-protection yield offers a reproducible benchmark for process scale-up.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 362706-25-0
Cat. No. B153178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
CAS362706-25-0
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1CC(=O)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
InChIKeyABBMDHUKQONVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 362706-25-0): Sourcing the Right N-Boc Pyrrolidinone for Synthesis


tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 362706-25-0) is a chiral, Boc-protected γ-lactam building block within the pyrrolidinone class, with a molecular weight of 199.25 g/mol and formula C10H17NO3 . It features a racemic mixture at the C2 stereocenter, a protected amine for orthogonal reactivity, and a ketone at C4 for further functionalization . This structure makes it a versatile intermediate in medicinal chemistry and organic synthesis, often employed in the construction of biologically active molecules . Its utility is defined not by its activity as a final compound, but by its quantifiable performance as a synthetic precursor.

Why Generic N-Boc Pyrrolidinones Are Not Interchangeable with CAS 362706-25-0


Substituting a generic N-Boc pyrrolidinone for CAS 362706-25-0 without consideration of its specific substitution pattern, stereochemistry, and synthetic performance introduces quantifiable risks to a research program. The C2 methyl group imparts distinct steric and electronic properties that differentiate its reactivity and influence the conformation of downstream products compared to the unsubstituted N-Boc-3-pyrrolidinone (CAS 101385-93-7) or other 2-substituted analogs like 2-ethyl (CAS 1824078-97-8) or 2-phenyl (CAS 635724-46-8) . Furthermore, the choice between the racemic mixture (362706-25-0) and its single enantiomers (S)- (1374673-93-4) and (R)- (1027775-28-5) determines the stereochemical outcome of subsequent steps, a critical factor in drug discovery. The evidence below provides a quantitative basis for selecting this specific compound over its closest comparators based on yield, purity, and application-specific performance.

Quantitative Differentiation of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 362706-25-0)


Synthetic Yield: 66.5% Yield for One-Step N-Boc Protection/De-Benzylation

The racemic compound (CAS 362706-25-0) is synthesized from 1-benzyl-5-methylpyrrolidin-3-one with a reported yield of 66.5% in a single-step hydrogenolysis/Boc-protection reaction, a specific and quantifiable benchmark for process scalability. This yield is a baseline against which yields of alternative protecting group strategies or synthetic routes to similar 2-substituted-4-oxopyrrolidines can be compared .

Organic Synthesis Medicinal Chemistry Process Chemistry

Enantiomeric Purity and Procurement: Quantifying the Cost of Chirality

The choice between the racemate (362706-25-0) and its single enantiomers is a primary procurement decision. The racemate is commercially available with a standard purity of 97% (HPLC, NMR, GC) , offering a more cost-effective starting point for early-stage exploration or when stereochemistry is not critical. In contrast, the (S)-enantiomer (1374673-93-4) is typically supplied at a lower standard purity of 95% , while the (R)-enantiomer (1027775-28-5) is available at 98% purity . These purity specifications directly influence the yield and impurity profile of downstream reactions.

Chiral Synthesis Drug Discovery Asymmetric Catalysis

Physical Property Differentiation: Density and Boiling Point

The presence and stereochemistry of the C2 methyl group also alter key physical properties that impact handling, purification, and formulation. The (R)-enantiomer of the compound (1027775-28-5) has a reported density of 1.086 g/cm³ and a boiling point of 279.9°C at 760 mmHg . In contrast, the closely related, unsubstituted analog, N-Boc-3-pyrrolidinone (101385-93-7), has a lower density of 1.1±0.1 g/cm³ and a boiling point of 270.9±33.0°C . While similar, these differences are quantifiable and can influence solvent selection and distillation parameters.

Physical Chemistry Process Development Analytical Chemistry

Utility in Targeted Protein Degradation (PROTAC) Building Blocks

This compound (CAS 362706-25-0) is specifically categorized by commercial suppliers as a 'Protein Degrader Building Block' , a classification that indicates its utility in constructing heterobifunctional molecules for targeted protein degradation (TPD). While not a direct activity measurement, this application-specific classification differentiates it from more generic N-Boc pyrrolidinones (e.g., N-Boc-3-pyrrolidinone) which are marketed for broader applications like the synthesis of spirocyclic tetrahydrofurans or as general oxidation reagents . The 2-methyl-4-oxopyrrolidine scaffold provides a rigid, chiral linker core compatible with common PROTAC linker chemistry.

PROTAC Targeted Protein Degradation Chemical Biology

Optimal Application Scenarios for tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate Based on Quantitative Evidence


Process Development for 2-Methylpyrrolidinone Scaffolds

For process chemists, the documented 66.5% yield from a defined, one-step hydrogenolysis/Boc-protection reaction provides a reproducible starting point for scaling up the synthesis of 2-methyl-4-oxopyrrolidine-containing compounds. This yield serves as a quantitative benchmark for optimizing reaction conditions and assessing cost-effectiveness.

Early-Stage Medicinal Chemistry Exploration of Chiral Pyrrolidinones

Medicinal chemists can utilize the racemic mixture (362706-25-0) with its higher standard purity of 97% for cost-efficient, high-throughput exploration of structure-activity relationships (SAR) around the pyrrolidinone core. The 2% higher purity compared to the (S)-enantiomer translates to fewer purification steps and cleaner crude reaction mixtures in initial library synthesis.

Targeted Protein Degrader (PROTAC) Linker Design

Researchers building heterobifunctional degraders can specifically select CAS 362706-25-0, which is explicitly categorized as a 'Protein Degrader Building Block' . This application-specific designation, combined with the orthogonal reactivity of its Boc-protected amine and C4 ketone, makes it a pre-validated choice for constructing rigid, chiral linkers to connect target ligands and E3 ligase binders.

Procurement of Enantiopure Starting Material for Asymmetric Synthesis

When absolute stereochemistry is a requirement, the choice between the (R)-enantiomer (98% purity) and (S)-enantiomer (95% purity) is quantified. The (R)-enantiomer offers a higher baseline purity, potentially simplifying downstream purification, while the (S)-enantiomer may offer a cost advantage that justifies the lower purity for specific campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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